5,6-Dimethoxy-2-(3'-(4-hydroxyphenyl)-3'-hydroxy-2'-propyl)aminotetralin
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Overview
Description
CHF 1255 is a potential drug for treatment of heart failure.
Scientific Research Applications
Chiral Separation Techniques
Research has explored the chiral separation of 2-aminotetralin derivatives, including dimethoxy analogues like 5,6-Dimethoxy-2-(3'-(4-hydroxyphenyl)-3'-hydroxy-2'-propyl)aminotetralin. High-performance capillary electrophoresis using cyclodextrins as chiral selectors has been effective in achieving this separation, highlighting the compound's relevance in stereoisomer analysis (Castelnovo & Albanesi, 1995).
Dopamine Receptor Mechanisms
Studies have examined the effects of 2-aminotetralin derivatives on dopamine mechanisms, particularly in modulating behaviors like hyperactivity and stereotypy. These studies suggest that modifications in the structure of such compounds, including dimethoxy substitutions, can significantly influence their potency and behavioral outcomes (Costall, Naylor, Cannon, & Lee, 1977).
Pharmacokinetic Studies
The compound has been utilized in pharmacokinetic studies to understand its behavior in biological systems. Techniques like high-performance liquid chromatography with electrochemical detection have been applied for the quantitation of its stereoisomers in plasma (Rondelli, Mariotti, Acerbi, Redenti, Amari, & Ventura, 1993).
Hypotensive Properties
Research into substituted 2-aminotetralins, including those with dimethoxy substitutions, has revealed their potential in treating hypertension. These studies indicate a correlation between specific molecular substitutions and the antihypertensive efficacy of these compounds (Repke, Clark, Kluge, Muchowski, Strosberg, Lee, & Whiting, 1985).
Serotonin Receptor Agonism
A series of 2-(alkylamino)tetralins, including dimethoxy derivatives, have been prepared and tested as agonists for serotonin receptors. The structural modifications of these compounds significantly impact their receptor binding and agonistic properties (Arvidsson, Hacksell, Johansson, Nilsson, Lindberg, Sanchez, Wikström, Svensson, Hjorth, & Carlsson, 1984).
Biochemical and Neuropharmacological Applications
The biochemical and neuropharmacological implications of aminotetralin derivatives have been a focus in several studies. These compounds, including dimethoxy analogues, have been analyzed for their interactions with neurotransmitter systems and their potential application in treating various neurological and psychiatric conditions (Nichols, Brewster, Johnson, Oberlender, & Riggs, 1990).
properties
CAS RN |
146728-52-1 |
---|---|
Product Name |
5,6-Dimethoxy-2-(3'-(4-hydroxyphenyl)-3'-hydroxy-2'-propyl)aminotetralin |
Molecular Formula |
C21H27NO4 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[2-[(5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-hydroxypropyl]phenol |
InChI |
InChI=1S/C21H27NO4/c1-13(20(24)14-4-8-17(23)9-5-14)22-16-7-10-18-15(12-16)6-11-19(25-2)21(18)26-3/h4-6,8-9,11,13,16,20,22-24H,7,10,12H2,1-3H3 |
InChI Key |
JWRFCMVNMCTPJC-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=C(C=C1)O)O)NC2CCC3=C(C2)C=CC(=C3OC)OC |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NC2CCC3=C(C2)C=CC(=C3OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5,6-dimethoxy-2-(3'-(4-hydroxyphenyl)-3'-hydroxy-2'-propyl)aminotetralin CHF 1255 CHF 1255, (2R*(R*(S*)))-(+-) CHF 1255, 2R-(2R*(R*(S*))) CHF 1255, 2R-(2R*(S*(R*))) CHF 1255, 2S-(2R*(R*(S*))) CHF 1255, 2S-(2R*(S*(R*))) CHF-1255 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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